Cas no 412293-46-0 (tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate)

Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate is a chiral cyclohexylamine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its rigid trans-cyclohexyl backbone and tert-butyloxycarbonyl (Boc) protecting group enhance stereochemical stability, making it valuable for peptide coupling and asymmetric synthesis. The Boc group allows for selective deprotection under mild acidic conditions, preserving the amine functionality for further derivatization. The compound’s defined stereochemistry ensures reproducibility in chiral synthesis, while its crystalline nature facilitates purification. Its applications span the development of bioactive molecules, particularly in medicinal chemistry, where precise control over stereocenters is critical.
tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate structure
412293-46-0 structure
Product Name:tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate
CAS No:412293-46-0
MF:C12H24N2O2
MW:228.331163406372
CID:4649643
PubChem ID:20754832
Update Time:2025-09-25

tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (4-amino-1-methylcyclohexyl)carbamate
    • tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
    • tert-Butyl N-[cis-4-amino-1-methylcyclohexyl]carbamate
    • tert-Butyl N-[trans-4-amino-1-methylcyclohexyl]carbamate
    • Carbamic acid, (cis-4-amino-1-methylcyclohexyl)-, 1,1-dimethylethylester
    • Carbamic acid, (trans-4-amino-1-methylcyclohexyl)-, 1,1-dimethylethylester
    • cis-4-Amino-1-(boc-amino)-1-methylcyclohexane
    • trans-4-Amino-1-(boc-amino)-1-methylcyclohexane
    • tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate
    • trans-N1-Boc-1-methylcyclohexane-1,4-diamine
    • tert-butyl N-[(1r,4r)-4-amino-1-methylcyclohexyl]carbamate
    • N1-Boc-1-methylcyclohexane-1,4-diamine
    • PS-15565
    • CS-0058269
    • SCHEMBL13485263
    • CS-0047933
    • EN300-764082
    • Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-[(1s,4s)-4-amino-1-methylcyclohexyl]carbamate
    • DB-221920
    • MFCD30333484
    • AT32877
    • P17952
    • t-Butyl N-[trans-4-amino-1-methylcyclohexyl]carbamate
    • SCHEMBL13485258
    • 1254058-26-8
    • 412293-48-2
    • t-Butyl (4-amino-1-methylcyclohexyl)carbamate
    • tert-butyl(4-amino-1-methylcyclohexyl)carbamate
    • 412293-46-0
    • MFCD28533247
    • CS-0047946
    • DTXSID001152038
    • tert-Butyl (trans-4-amino-1-methylcyclohexyl)carbamate
    • NCOAYDYNUYRLJH-UHFFFAOYSA-N
    • SCHEMBL10127311
    • SY343471
    • P17951
    • SY343403
    • AS-83715
    • Inchi: 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15)
    • InChI Key: NCOAYDYNUYRLJH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(C)CCC(CC1)N)=O

Computed Properties

  • Exact Mass: 228.183778013g/mol
  • Monoisotopic Mass: 228.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 64.4

tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate Pricemore >>

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tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:412293-46-0)tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate
Order Number:A1086631
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):648.0
Email:sales@amadischem.com

Additional information on tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate

Professional Introduction to Compound with CAS No 412293-46-0 and Product Name: Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate

The compound with the CAS number 412293-46-0 and the product name Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a tert-butyl group, which is known for its steric hindrance effects, and a trans-N-(4-amino-1-methyl-cyclohexyl)carbamate moiety, which contributes to its pharmacological activity. These features make it a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. The Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate is no exception, as it has shown promising results in preclinical studies. Specifically, this compound has been found to exhibit significant inhibitory effects on certain enzymes and receptors that are implicated in various diseases. For instance, studies have demonstrated that this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and carbonic anhydrase, which are key targets in the treatment of inflammation and pain.

The structural integrity of Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate is further enhanced by the presence of the trans-N-(4-amino-1-methyl-cyclohexyl) group, which provides stability and improves bioavailability. This structural feature is particularly important in drug design, as it ensures that the compound can effectively reach its target site within the body. Additionally, the tert-butyl group not only contributes to the steric hindrance but also helps in reducing metabolic degradation, thereby prolonging the half-life of the drug.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Recent research has indicated that carbamate derivatives can interact with specific neurotransmitter receptors, leading to therapeutic effects. The Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate has been shown to have a high affinity for certain GABA receptors, which are involved in regulating neuronal excitability. This interaction could potentially lead to new treatments for conditions such as epilepsy and anxiety disorders.

Furthermore, the compound's ability to cross the blood-brain barrier is another significant advantage. Many pharmaceutical compounds fail to reach their target site within the brain due to this barrier, but preliminary studies suggest that Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate can effectively penetrate this barrier, making it a viable candidate for central nervous system (CNS) drug development. This property is particularly crucial for treating neurological conditions, where access to brain tissues is essential.

The synthesis of Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate involves a multi-step process that requires precise control over reaction conditions. The key step in its synthesis is the formation of the carbamate bond between the tert-butanol and the amino group of N-(4-amino-1-methyl-cyclohexyl). This reaction must be carefully optimized to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and chiral resolution may be employed to achieve the desired stereoisomer.

In terms of pharmacokinetics, studies have shown that Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate exhibits favorable properties such as good solubility and stability under physiological conditions. These characteristics are essential for ensuring that the drug can be effectively absorbed, distributed, metabolized, and excreted by the body. Additionally, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, suggesting a low risk of adverse effects.

The potential therapeutic applications of Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate extend beyond neurological disorders. Research has also explored its potential use in treating inflammatory diseases and cancer. For example, some studies have suggested that this compound can inhibit inflammatory pathways by modulating key signaling molecules such as NF-κB. Similarly, its ability to interact with certain enzymes involved in cancer cell proliferation makes it a promising candidate for anticancer therapy.

As research continues to uncover new insights into the pharmacological properties of carbamate derivatives, compounds like Tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate are poised to play a crucial role in future drug development. The combination of structural innovation and functional efficacy makes this compound an attractive option for further investigation. With ongoing clinical trials and preclinical studies expected to provide more comprehensive data on its safety and efficacy, it is likely that we will see more applications emerge in various therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:412293-46-0)tert-butyl trans-N-(4-amino-1-methyl-cyclohexyl)carbamate
A1086631
Purity:99%
Quantity:1g
Price ($):648.0
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